

A Guide to the Spectroscopic Characterization of 2-[(Methylamino)methyl]benzyl alcohol

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Compound of Interest

Compound Name: 2-[(Methylamino)methyl]benzyl Alcohol

Cat. No.: B3023145

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-[(Methylamino)methyl]benzyl alcohol**, a bifunctional organic compound with applications in pharmaceutical synthesis and research.^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of these spectra is grounded in fundamental principles and data from analogous structures, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Functional Groups

2-[(Methylamino)methyl]benzyl alcohol (CAS: 57685-24-2) possesses a molecular formula of $C_9H_{13}NO$ and a molecular weight of 151.21 g/mol.^{[1][3]} Its structure features a benzyl alcohol moiety substituted at the ortho position with a methylaminomethyl group. The key functional groups that dictate its spectroscopic behavior are the primary alcohol ($-CH_2OH$), the secondary amine ($-NHCH_3$), and the aromatic ring. The interplay of these groups provides a unique spectroscopic fingerprint.

Molecular Structure:

Caption: Chemical structure of **2-[(Methylamino)methyl]benzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **2-[(Methylamino)methyl]benzyl alcohol** are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ^1H NMR Data:

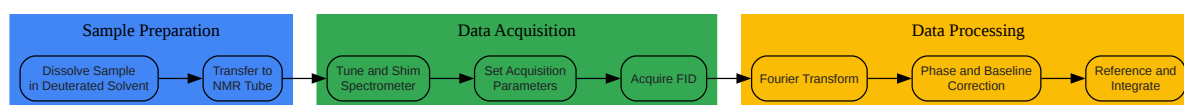
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2 - 7.4	Multiplet	4H	Ar-H	Protons on the aromatic ring will appear in the typical downfield region.
~ 4.6	Singlet	2H	Ar-CH ₂ -OH	The benzylic protons adjacent to the hydroxyl group are deshielded by both the aromatic ring and the oxygen atom. [4]
~ 3.7	Singlet	2H	Ar-CH ₂ -NH	The benzylic protons adjacent to the nitrogen atom are also deshielded.
~ 2.4	Singlet	3H	N-CH ₃	The N-methyl group protons typically appear as a sharp singlet in this region. [5]
Broad	Singlet	2H	OH, NH	The chemical shifts of the hydroxyl and amine protons are variable and depend on solvent and concentration. These signals

will often
disappear upon
D₂O exchange.

[5]

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve 5-10 mg of **2-[(Methylamino)methyl]benzyl alcohol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[6]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]



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Caption: General workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 140	C-CH ₂ OH	The aromatic carbon attached to the hydroxymethyl group.
~ 138	C-CH ₂ NH	The aromatic carbon attached to the methylaminomethyl group.
~ 127 - 129	Ar-C	The remaining four aromatic carbons.
~ 64	Ar-CH ₂ -OH	The benzylic carbon of the alcohol is deshielded by the oxygen atom.
~ 55	Ar-CH ₂ -NH	The benzylic carbon of the amine.
~ 36	N-CH ₃	The N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3300 - 3500	Broad	O-H stretch	The broadness is due to hydrogen bonding of the alcohol group. [7] [8]
~ 3350	Sharp, Medium	N-H stretch	Characteristic of a secondary amine. [5] [9]
3000 - 3100	Medium	Aromatic C-H stretch	Typical for C-H bonds on a benzene ring.
2850 - 3000	Medium	Aliphatic C-H stretch	From the methylene and methyl groups.
1450 - 1600	Medium	C=C stretch	Aromatic ring vibrations.
1020 - 1250	Strong	C-N stretch	Aliphatic amine C-N bond vibration. [9]
~ 1050	Strong	C-O stretch	Primary alcohol C-O bond vibration.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Obtain a background spectrum of the empty sample holder or pure solvent. Then, acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

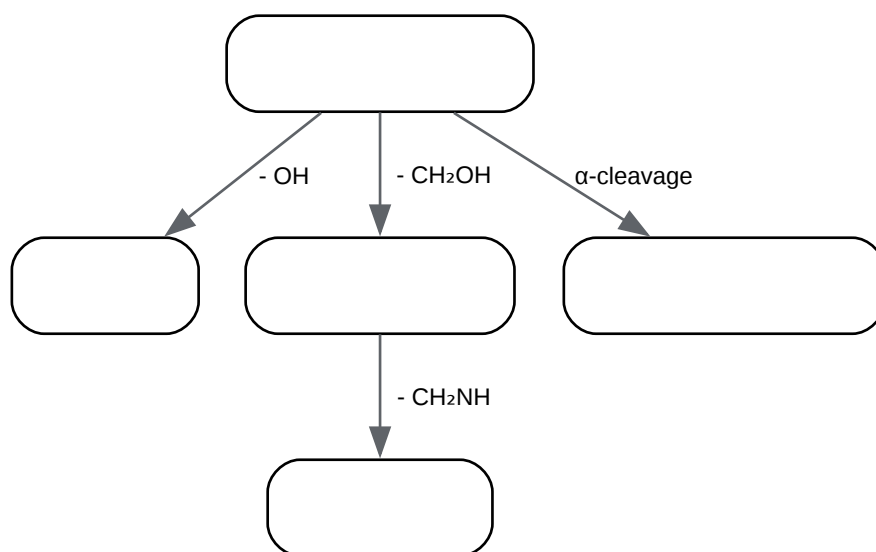
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

m/z	Proposed Fragment Ion	Rationale
151	$[\text{C}_9\text{H}_{13}\text{NO}]^+$	Molecular ion (M^+).
134	$[\text{M} - \text{OH}]^+$	Loss of the hydroxyl radical.
120	$[\text{M} - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl radical.
106	$[\text{M} - \text{NHCH}_3]^+$	Loss of the methylamino radical.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment for benzyl compounds.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from the loss of the side chains.
44	$[\text{CH}_2=\text{NHCH}_3]^+$	Alpha-cleavage adjacent to the nitrogen atom.

Fragmentation Pathway:

The fragmentation of **2-[(Methylamino)methyl]benzyl alcohol** under electron ionization (EI) would likely proceed through several key pathways initiated by the loss of an electron to form the molecular ion. The stability of benzylic carbocations and resonance-stabilized amine fragments will govern the major fragmentation routes.



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Caption: Proposed major fragmentation pathways for **2-[(Methylamino)methyl]benzyl alcohol**.

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.
- Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of **2-[(Methylamino)methyl]benzyl alcohol**. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. The causality behind the predicted spectral features is rooted in the well-established

principles of each spectroscopic method and the known behavior of the constituent functional groups. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and analysis of this and structurally related compounds.

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